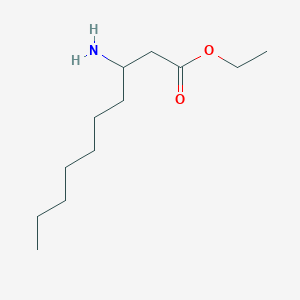
Ethyl 3-aminodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-aminodecanoate is an organic compound with the molecular formula C12H25NO2 It is an ester derivative of 3-aminodecanoic acid, characterized by the presence of an ethyl group attached to the oxygen atom of the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-aminodecanoate can be synthesized through the esterification of 3-aminodecanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, solvent extraction and chromatography techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminodecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 3-aminodecanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester group into an alcohol group, yielding 3-aminodecanol.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: 3-aminodecanoic acid and ethanol.
Reduction: 3-aminodecanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-aminodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-aminodecanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-aminodecanoic acid, which can then interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 3-aminodecanoate can be compared with other similar compounds, such as:
Ethyl 3-aminocrotonate: Similar in structure but with a different carbon chain length and unsaturation.
Ethyl 3-aminobutanoate: A shorter chain ester with similar functional groups.
Ethyl 3-aminopropanoate: Another shorter chain ester with comparable reactivity.
This compound is unique due to its longer carbon chain, which can influence its physical properties and reactivity compared to shorter chain analogs.
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
ethyl 3-aminodecanoate |
InChI |
InChI=1S/C12H25NO2/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h11H,3-10,13H2,1-2H3 |
InChI Key |
OSTJHRMTKQMSLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


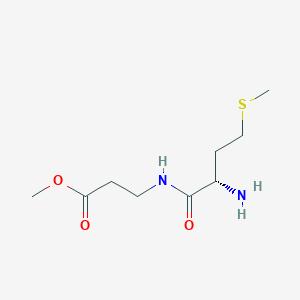
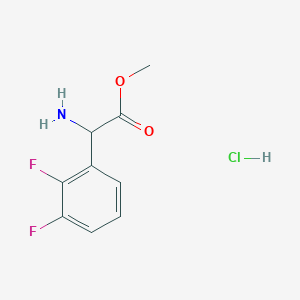
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
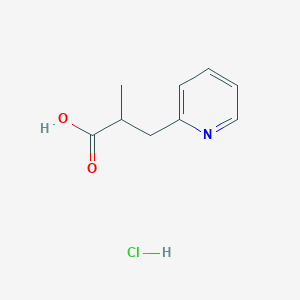
![2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)
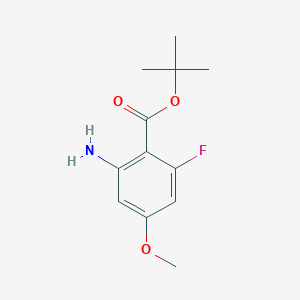
![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)
![N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B13511753.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
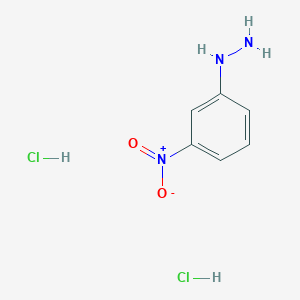
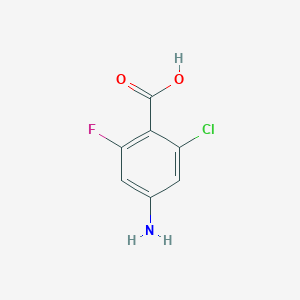


![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
